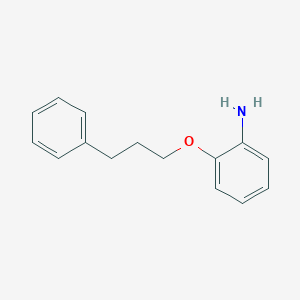

2-(3-Phenylpropoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYFGACDOWQOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580050 | |

| Record name | 2-(3-Phenylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403517-03-3 | |

| Record name | 2-(3-Phenylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Phenylpropoxy Aniline

Established Synthetic Routes to 2-(3-Phenylpropoxy)aniline

Aniline (B41778) Functionalization and Derivatization

The functionalization of aniline is a cornerstone of organic synthesis, providing a versatile platform for creating a wide array of derivatives. uantwerpen.be Direct functionalization of the aniline core is a primary strategy for synthesizing precursors to this compound. The inherent reactivity of the amino group and the aromatic ring allows for various modifications. However, achieving regioselectivity, particularly at the ortho position, can be challenging and often requires specific directing groups or reaction conditions. uantwerpen.beresearchgate.net

Etherification Reactions for Phenylpropoxy Group Introduction

A key step in the synthesis of this compound is the formation of the ether bond. A direct and common method is the Williamson ether synthesis, which involves the reaction of a deprotonated 2-aminophenol (B121084) with a 3-phenylpropyl halide, such as 3-phenylpropyl bromide. smolecule.com This reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydroxide, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com Moderate heating is often employed to facilitate the reaction. vulcanchem.com

The efficiency of this etherification can be influenced by several factors, including the choice of base, solvent, and temperature. Phase-transfer catalysts can also be utilized to enhance the reaction rate and yield.

| Reactants | Reagents & Conditions | Product | Reference |

| 2-Aminophenol, 3-Phenylpropyl bromide | Base (e.g., K2CO3, NaOH), Polar aprotic solvent (e.g., DMF, DMSO), Moderate heat (50-100°C) | This compound | smolecule.comvulcanchem.com |

Reductive Approaches from Nitro Precursors

An alternative and widely used strategy involves the reduction of a nitro-substituted precursor, namely 1-nitro-2-(3-phenylpropoxy)benzene. This method offers the advantage of utilizing the nitro group's strong electron-withdrawing nature to facilitate the initial etherification reaction, followed by its reduction to the target amine.

The synthesis of the nitro precursor is typically achieved by reacting 2-nitrophenol (B165410) with a 3-phenylpropyl halide under basic conditions, similar to the Williamson ether synthesis described above. Once the nitro-ether intermediate is obtained, it can be reduced to this compound using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metal reductants such as tin(II) chloride in an acidic medium.

This two-step sequence is often high-yielding and provides a reliable route to the desired product.

| Starting Material | Key Transformation | Final Product |

| 1-Nitro-2-(3-phenylpropoxy)benzene | Reduction of the nitro group | This compound |

Advanced Synthetic Approaches for this compound

Application of Modern Cross-Coupling Methodologies

Modern synthetic chemistry has seen a surge in the application of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org These powerful methods offer alternative and often more efficient routes to compounds like this compound.

For instance, the Buchwald-Hartwig amination allows for the formation of the aryl-nitrogen bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. libretexts.org While not a direct synthesis of the title compound, this methodology is crucial for creating functionalized aniline derivatives that can be further elaborated.

More directly, palladium-catalyzed C-O cross-coupling reactions can be employed to form the ether linkage. This would involve coupling 2-bromoaniline (B46623) or a protected analogue with 3-phenyl-1-propanol. The development of specialized palladium catalysts and ligands has significantly expanded the scope and efficiency of these transformations. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov

| Coupling Partners | Catalyst System | Bond Formed | Reference |

| Aryl halide/triflate + Amine | Palladium catalyst + Phosphine ligand | Aryl-Nitrogen (C-N) | libretexts.org |

| 2-Bromoaniline derivative + 3-Phenyl-1-propanol | Palladium catalyst + Ligand | Aryl-Oxygen (C-O) | nih.gov |

Development of Green Chemistry Pathways for Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods, guided by the principles of green chemistry. ejcmpr.com This includes minimizing waste, avoiding hazardous solvents and reagents, and improving atom economy. sphinxsai.comresearchgate.net

For the synthesis of this compound and its intermediates, green chemistry approaches could involve several strategies. The use of water as a solvent, where feasible, is a key aspect of green synthesis. researchgate.net Solvent-free reactions, often facilitated by grinding or microwave irradiation, can also significantly reduce environmental impact. innovareacademics.in

Furthermore, the development of catalytic systems that are recoverable and reusable is a major goal. For instance, employing heterogeneous catalysts for hydrogenation or cross-coupling reactions can simplify product purification and reduce waste. The use of bio-sourced starting materials is another emerging area of green chemistry that could potentially be applied to the synthesis of aniline derivatives. uantwerpen.be Research in this area aims to create more sustainable and economical synthetic routes for valuable chemical compounds. diva-portal.org

Flow Chemistry Techniques in this compound Synthesis

The synthesis of aniline derivatives, including this compound, is increasingly benefiting from the adoption of continuous-flow chemistry. rsc.orguniqsis.com This methodology offers significant advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and simplified scalability. rsc.org For a multi-step synthesis, flow systems can be integrated, allowing for the creation of complex molecules like this compound without the need for isolating and purifying intermediates at each stage. noelresearchgroup.com

A potential flow-based synthesis could involve the N-arylation of anilines using diaryliodonium salts within a continuous-flow reactor. uniqsis.com This approach has proven to be directly scalable. uniqsis.com Another strategy might adapt the synthesis of meta-arylated anilines, which has been successfully orchestrated in a modular flow process, achieving high yields and purity without chromatographic separation. noelresearchgroup.com Such a system could be envisioned for the ortho-alkoxylation of aniline or a protected aniline derivative. The use of 'tube-in-tube' reactors could also facilitate the safe introduction of gaseous reagents if required for specific transformations in the synthetic sequence. uniqsis.com By optimizing parameters like residence time, temperature, and reagent concentration within the microreactors, the synthesis can be fine-tuned to maximize yield and purity, potentially producing the target compound on a gram-per-hour scale. noelresearchgroup.com

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound likely proceeds via well-established reaction mechanisms. A primary route is the Williamson ether synthesis, involving the nucleophilic substitution of a halide by an alkoxide. In this case, 2-aminophenol would be deprotonated with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide. This phenoxide then attacks an electrophilic 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide) in an SN2 reaction to form the ether linkage.

Another plausible pathway involves the reduction of a nitro-aromatic precursor, such as 1-nitro-2-(3-phenylpropoxy)benzene. The nitro group can be reduced to the primary amine of the target compound using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe/HCl, Sn/HCl). chemistrysteps.com

Mechanistic understanding is also crucial for derivatization. In electrophilic aromatic substitution, the reaction proceeds via a cationic intermediate known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate is enhanced by electron-donating groups like the amino (-NH₂) and alkoxy (-OR) groups present in this compound, which stabilize the positive charge through resonance. chemistrysteps.comwikipedia.org This stabilization accounts for their strong activating and ortho-, para-directing effects. lkouniv.ac.in

Derivatization Strategies and Functional Group Interconversions of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Electrophilic Aromatic Substitution Reactions

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino group (-NH₂) and the phenylpropoxy group (-OC₃H₆C₆H₅). chemistrysteps.comlkouniv.ac.in Both are ortho-, para-directors. chemistrysteps.com Given their positions, they synergistically direct incoming electrophiles primarily to the para-position (position 4) and the remaining ortho-position (position 6) relative to the amino group.

However, the high reactivity of the aniline ring can be a challenge, often leading to polysubstitution. libretexts.org For instance, direct bromination can result in the formation of di- or tri-brominated products. libretexts.org To achieve controlled monosubstitution, the reactivity of the amino group can be attenuated by converting it into an amide, such as an acetanilide, by reacting it with acetic anhydride. libretexts.orglibretexts.org This N-acetyl group is still an ortho-, para-director but is less activating, allowing for more selective substitution. The amino group can then be regenerated by hydrolysis of the amide. libretexts.org

Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful with anilines because the amino group, a Lewis base, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.orglibretexts.org This issue can also be circumvented by protecting the amine as an amide. libretexts.org

Reactions at the Aniline Nitrogen Center

The lone pair of electrons on the aniline nitrogen atom makes it nucleophilic and basic. This allows for a variety of reactions directly at the nitrogen center.

N-Acylation: The amine can react with acyl chlorides or anhydrides to form amides. As mentioned, this is a common strategy to protect the amine and modulate its reactivity during electrophilic aromatic substitution. libretexts.orgvulcanchem.com

N-Alkylation: The nitrogen can act as a nucleophile to displace leaving groups from alkyl halides, leading to the formation of secondary or tertiary amines.

Salt Formation: As a base, the aniline nitrogen reacts with acids to form anilinium salts. vulcanchem.com This protonation changes the electronic properties of the substituent from a strong activator (-NH₂) to a strong deactivator (-NH₃⁺), which would direct incoming electrophiles to the meta-position. chemistrysteps.com

Diazotization: Primary arylamines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) to form stable arenediazonium salts. libretexts.org These salts are versatile intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction. libretexts.org

Oxidation and Reduction Pathways of the Aromatic System

The functional groups and the aromatic ring of this compound can undergo oxidation and reduction, although conditions must be chosen carefully to ensure selectivity.

Oxidation: The aromatic amine group makes the ring susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the aromatic ring, possibly leading to the formation of quinones or ring-opening under harsh conditions. The benzylic position in the phenylpropoxy side chain could also be a site for oxidation.

Reduction: While the aromatic rings are generally stable, they can be reduced under forcing conditions, such as high-pressure catalytic hydrogenation. This would convert the phenyl rings into cyclohexyl rings. More commonly, reduction reactions would target other functional groups that might be introduced via derivatization (e.g., reduction of a nitro group introduced by nitration).

The following table summarizes the key derivatization reactions for this compound:

| Reaction Type | Sub-Type | Typical Reagents | Primary Product Type | Notes |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Halogenation | Br₂, Cl₂ | Ortho/Para-halogenated aniline | Polysubstitution is common; protection of the amine as an amide allows for monosubstitution. libretexts.orglibretexts.org |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para-nitroaniline | Reaction is complex due to oxidation and protonation of the amine. chemistrysteps.com Amide protection is recommended. | |

| Sulfonation | Fuming H₂SO₄ | Ortho/Para-aminobenzenesulfonic acid | The reaction is reversible. lkouniv.ac.in | |

| Reactions at Nitrogen | N-Acylation | (CH₃CO)₂O, Acyl Halides | N-Acetanilide / Amide | Used to protect the amine and control reactivity. libretexts.orgvulcanchem.com |

| N-Alkylation | Alkyl Halides | Secondary / Tertiary Amine | Nitrogen acts as a nucleophile. | |

| Diazotization | NaNO₂, HCl (0-5 °C) | Arenediazonium Salt | Versatile intermediate for further functionalization (e.g., Sandmeyer reaction). libretexts.org | |

| Redox Reactions | Oxidation | KMnO₄, CrO₃ | Quinones, Ring-Opened Products | Ring is susceptible to strong oxidation. |

| Reduction | H₂, Catalyst (e.g., Pd/C), High Pressure | Cyclohexyl derivatives | Requires harsh conditions to reduce the aromatic rings. |

Spectroscopic and Crystallographic Characterization of 2 3 Phenylpropoxy Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 2-(3-Phenylpropoxy)aniline and its derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons on both the aniline (B41778) and phenyl rings, as well as the aliphatic protons of the propoxy chain.

In a derivative, 2-Fluoro-4-(3-phenylpropoxy)aniline, the ¹H-NMR spectrum in deuterochloroform (CDCl₃) shows aromatic protons in the range of δ 6.48–6.77 ppm (3H, multiplet) and δ 7.12–7.34 ppm (5H, multiplet). jst.go.jp The aliphatic protons of the propoxy group exhibit characteristic signals: a triplet at δ 3.87 ppm (2H, J=6.3 Hz) for the methylene (B1212753) group attached to the oxygen, a multiplet at δ 1.95–2.14 ppm (2H) for the central methylene group, and a triplet at δ 2.74–2.83 ppm (2H) for the benzylic methylene group. jst.go.jp The amine protons typically appear as a broad singlet around δ 3.42 ppm. jst.go.jp

For the related compound, 4-(3-Phenylpropoxy)aniline (B1667422), the ¹H NMR spectrum (at 400 MHz in CDCl₃) shows aromatic protons as a multiplet at δ 6.76-6.72 ppm (2H) and δ 6.65-6.61 ppm (2H). researchgate.net The propoxy chain protons appear as a triplet at δ 2.79 ppm (J=7.2 Hz, 2H) and a multiplet at δ 2.09-2.03 ppm (2H), with the amine protons presenting as a broad singlet at δ 3.40 ppm. researchgate.net

The chemical shifts and coupling patterns are influenced by the substituents on the aniline ring. For instance, electron-withdrawing groups, such as fluorine, can cause downfield shifts of nearby aromatic protons.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Aromatic Protons (δ, ppm) | Propoxy Chain Protons (δ, ppm) | Amine Protons (δ, ppm) | Reference |

| 2-Fluoro-4-(3-phenylpropoxy)aniline | CDCl₃ | 6.48–6.77 (m, 3H), 7.12–7.34 (m, 5H) | 3.87 (t, J=6.3 Hz, 2H), 1.95–2.14 (m, 2H), 2.74–2.83 (m, 2H) | 3.42 (br s, 2H) | jst.go.jp |

| 4-(3-Phenylpropoxy)aniline | CDCl₃ | 6.76-6.72 (m, 2H), 6.65-6.61 (m, 2H) | 3.90 (t, J=6.8 Hz, 2H), 2.09-2.03 (m, 2H), 2.79 (t, J=7.2 Hz, 2H) | 3.40 (br s, 2H) | researchgate.net |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment.

In the ¹³C NMR spectrum of aniline, the carbon atom attached to the amino group resonates at approximately δ 148.2 ppm, while the other aromatic carbons appear between δ 112.9 ppm and δ 129.3 ppm. rsc.org For derivatives of this compound, the spectrum would show distinct signals for the aromatic carbons of both the aniline and phenyl rings, as well as the aliphatic carbons of the propoxy chain. vulcanchem.com The carbon atoms adjacent to the oxygen and nitrogen atoms are typically shifted downfield. vulcanchem.com

For instance, in a related aniline derivative, the protonated carbons of the benzoid ring appear between 110 and 123 ppm, while protonated and unprotonated carbons in a quinoid ring structure (if present) resonate at 124.5, 137.7, and 158.6 ppm. kpi.ua The assignment of specific resonances can be aided by techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Aniline Ring) | 110 - 150 |

| Aromatic Carbons (Phenyl Ring) | 125 - 142 |

| Aliphatic Carbons (Propoxy Chain) | 20 - 70 |

| Carbon adjacent to Oxygen (C-O) | 65 - 75 |

| Carbon adjacent to Nitrogen (C-N) | 140 - 150 |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent methylene protons of the propoxy chain and between neighboring aromatic protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum.

These 2D NMR techniques are instrumental in differentiating the complex proton environments in the aromatic regions and confirming the precise substitution pattern on the aniline ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound and its derivatives, the IR spectrum would exhibit key absorption bands:

N-H Stretching: The amine group typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. For example, 4-(3-phenylpropoxy)aniline shows a characteristic NH₂ stretch at 3403 cm⁻¹. core.ac.ukucl.ac.be

C-O Stretching: The ether linkage of the propoxy group gives rise to a strong absorption band around 1200-1250 cm⁻¹.

Aromatic C-H Stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: These are observed as several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: These are found just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. Aniline itself exhibits absorption maxima around 230 nm and 280 nm. science-softcon.de The presence of the phenylpropoxy group and other substituents on the aniline ring will influence the position and intensity of these absorption bands. Conjugation between the aniline ring and other chromophores can lead to a bathochromic (red) shift of the absorption maximum. masterorganicchemistry.com The UV-Vis spectrum of 2-(2-phenylethynyl)aniline, a related compound, shows distinct absorption bands that are useful for its characterization. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. jst.go.jp

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the ether bond, leading to fragments corresponding to the phenylpropoxy group and the aminophenol moiety.

Benzylic cleavage of the propoxy chain.

Loss of small neutral molecules.

For example, the mass spectrum of 4-(3-phenylpropoxy)aniline shows a molecular ion peak at m/z 227, with a base peak at m/z 109, corresponding to the aminophenoxy fragment. core.ac.ukucl.ac.be

Table 3: Mass Spectrometry Data for Related Aniline Derivatives

| Compound | Ionization Method | Molecular Ion ([M]⁺ or [M+H]⁺) | Key Fragment Ions (m/z) | Reference |

| 4-(3-Phenylpropoxy)aniline | GC/MS (70 eV) | 227 (M⁺) | 109 | core.ac.ukucl.ac.be |

| 2-Fluoro-4-(3-phenylpropoxy)aniline | ESI/APCI dual | 246 [M+H]⁺ | Not specified | jst.go.jp |

| N-(2-phenylethyl)-3-(3-phenylpropoxy)aniline | Computed | 331.193614421 (Exact Mass) | Not applicable | nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would reveal:

The precise spatial arrangement of all atoms in the molecule.

The conformation of the flexible phenylpropoxy chain.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Computational and Theoretical Chemistry Studies on 2 3 Phenylpropoxy Aniline

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-(3-Phenylpropoxy)aniline is not static but exists as an equilibrium of multiple conformations arising from rotation around its single bonds. Understanding these conformations and the energy associated with them is crucial for predicting the molecule's properties and reactivity.

Rotational Barriers and Torsional Strain Evaluation

The rotation around the various single bonds in this compound is not entirely free, being hindered by torsional strain. This strain arises from the repulsion between electron clouds of adjacent atoms or groups. Key rotational barriers in the molecule are associated with the C-O bond of the ether linkage and the C-N bond of the aniline (B41778) group.

A hypothetical energy profile for the rotation around the C(aryl)-O bond would show distinct energy minima and maxima corresponding to staggered and eclipsed conformations of the propoxy chain relative to the aniline ring.

Table 1: Estimated Rotational Barriers for Key Bonds in this compound

| Bond | Estimated Rotational Barrier (kcal/mol) |

| C(aryl)-O | 3 - 6 |

| O-CH2 | 2 - 4 |

| CH2-CH2 | 2 - 4 |

| CH2-Phenyl | 2 - 4 |

| C(aryl)-NH2 | 4 - 8 |

Note: These are estimated values based on data for analogous compounds and are subject to variation based on the specific computational method used.

Analysis of Stable Conformations (Staggered, Eclipsed, Gauche, Anti)

The relative stability of different conformations is determined by a combination of torsional strain and non-bonded steric interactions. The most stable conformations are generally those that minimize these repulsive forces.

Staggered vs. Eclipsed: Along the C-C bonds of the propoxy chain, staggered conformations, where the substituents are maximally separated, are energetically favored over eclipsed conformations.

Gauche vs. Anti: For the O-C-C-C dihedral angle, both gauche and anti conformations represent energy minima. The anti conformation, where the phenyl group and the oxygen are furthest apart, is often the global minimum due to reduced steric clash.

The orientation of the entire phenylpropoxy group relative to the aniline ring will have multiple low-energy conformations. Ab initio calculations on similar molecules like N-benzylideneaniline have shown that the most stable conformation is often a compromise between steric hindrance and electronic effects like delocalization.

Influence of Steric Interactions on Molecular Geometry

The steric hindrance between the ortho substituent and the amino group forces the -NH2 group to be non-planar with the benzene (B151609) ring. aip.orgmdpi.com This pyramidalization of the amino group is a well-documented phenomenon in ortho-substituted anilines. This steric clash also restricts the rotation around the C(aryl)-N bond, leading to a higher rotational barrier compared to aniline itself. acs.org

Furthermore, the interaction between the ortho substituent and the lone pair of electrons on the nitrogen atom can influence the basicity of the aniline. The steric hindrance can impede the approach of a proton, making ortho-substituted anilines generally weaker bases than their meta and para isomers. aip.orgcolostate.edumdpi.comasianpubs.org

Quantum Chemical Calculations

To gain a deeper understanding of the electronic properties and reactivity of this compound, quantum chemical calculations are indispensable tools.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. By employing functionals like B3LYP, it is possible to predict various properties of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For an aniline derivative, the HOMO is typically localized on the aniline ring and the nitrogen atom.

Electron Density and Electrostatic Potential: DFT calculations can map the electron density distribution, highlighting electron-rich and electron-deficient regions. The electrostatic potential map would show negative potential (red) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the acidic protons of the amino group.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, to predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Properties for this compound (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Note: These are hypothetical values based on typical calculations for similar aniline derivatives and serve for illustrative purposes.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

Ab initio studies on aniline have shown the importance of using polarized basis sets, such as 6-31G**, to accurately describe the pyramidal geometry of the amino group. Such high-level calculations can provide benchmark data for the conformational energies and rotational barriers in this compound. While computationally more expensive, these methods are invaluable for obtaining highly reliable theoretical data, especially when experimental data is scarce.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of molecules by simulating their physical movements over time. chemrxiv.orgniscpr.res.in For a molecule like this compound, which possesses significant flexibility due to several rotatable single bonds in its phenylpropoxy chain, MD simulations can provide critical insights into its dynamic behavior and preferred shapes (conformations) in different environments.

The primary goal of conformational sampling for this compound is to map its potential energy surface and identify low-energy, stable conformations. This process involves solving Newton's equations of motion for the atoms of the molecule, governed by a specific force field. niscpr.res.in The simulation tracks the trajectory of each atom, revealing how the molecule folds and flexes over time. Extensive MD simulations, potentially spanning microseconds or longer, can generate a representative ensemble of conformations that the molecule is likely to adopt. mdpi.comrsc.org

Key structural features of this compound that are of interest in conformational sampling studies include:

The dihedral angles of the propoxy chain, which determine its extension and orientation relative to the aniline ring.

The orientation of the terminal phenyl group.

The rotational freedom of the ether linkage to the aniline ring.

By analyzing the simulation trajectories, researchers can construct a free energy landscape (FEL) that maps the conformational substates and the energy barriers between them. rsc.org This analysis can reveal the most probable conformations in a given solvent and temperature, which is crucial for understanding how the molecule might present itself to a biological receptor. While specific MD simulation studies exclusively focused on this compound are not widely documented in public literature, the methodology is standard for flexible ligands in drug discovery to understand their intrinsic dynamic properties before proceeding to more complex interaction studies. chemrxiv.org

The table below illustrates the key rotatable bonds in this compound that would be central to a conformational analysis via MD simulations.

| Bond Description | Atoms Involved | Significance in Conformational Flexibility |

| Ether Linkage | C(aryl)-O-CH₂ | Determines the orientation of the propoxy chain relative to the aniline plane. |

| Propoxy Chain Torsion 1 | O-CH₂-CH₂ | Influences the overall extension and shape of the alkyl chain. |

| Propoxy Chain Torsion 2 | CH₂-CH₂-CH₂ | Further contributes to the chain's flexibility and potential to fold. |

| Terminal Phenyl Linkage | CH₂-C(phenyl) | Governs the spatial position of the terminal phenyl ring. |

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in formulating hypotheses about the specific interactions that drive ligand binding and biological activity. For this compound and its derivatives, docking simulations can elucidate how the distinct chemical features of the molecule contribute to its recognition by a protein target.

Docking methodologies utilize a search algorithm to generate numerous possible binding poses of the ligand within the receptor's binding site and a scoring function to evaluate and rank these poses based on their predicted binding affinity. nih.govmdpi.com The this compound scaffold features a hydrogen-bond-donating aniline group, a hydrogen-bond-accepting ether oxygen, and two aromatic rings connected by a flexible hydrophobic linker. These elements allow for a variety of potential interactions:

Hydrogen Bonding : The -NH₂ group of the aniline can act as a hydrogen bond donor. The ether oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions : The propyl chain and the two phenyl rings can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

π-π Stacking : The aniline and terminal phenyl rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

While docking studies on the parent this compound are not specifically detailed, research on more complex derivatives containing this moiety provides valuable insights. These studies show the 3-phenylpropoxy group frequently occupies a hydrophobic sub-pocket within the receptor's active site, contributing significantly to binding affinity. For example, in studies of pyridomorphinan-based opioid receptor modulators, the 14-(3-phenylpropoxy) substituent was explored to understand its role in binding and functional activity. nih.gov Similarly, derivatives have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, where the 2-(3-phenylpropoxy) group occupies a specific binding pocket. nih.gov

The following table summarizes findings from docking studies on compounds containing the 2-(3-phenylpropoxy) moiety, illustrating its role in ligand-receptor interactions.

| Compound Class / Target | Key Finding from Docking Simulation | Reference |

| Pyridomorphinan Opioid Modulators | The 3-phenylpropoxy group at the 14-position was varied to probe structure-activity relationships for opioid receptor binding. | nih.gov |

| Keap1-Nrf2 PPI Inhibitors | The 2-alkoxy or aryloxy substitution, including 2-(3-phenylpropoxy), occupies a distinct binding pocket that can be optimized for potency. | nih.gov |

| NorA Efflux Pump Inhibitors | A bioisostere of a related structure, 5-nitro-2-(3-phenylpropoxy)pyridine, was identified via docking to have key molecular interactions with the target protein. | researchgate.net |

Bioisosteric Replacements and their Theoretical Impact on Molecular Recognition

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group within a lead compound with another group of similar size, shape, and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. nih.gov The theoretical impact of such replacements on the molecular recognition of this compound can be profound, altering key interactions with a biological target.

The structure of this compound offers several positions for bioisosteric modification:

The Aniline Group : The aniline moiety is a common functional group but can sometimes be associated with metabolic instability or toxicity. cresset-group.com Bioisosteric replacement of the aniline amine (-NH₂) with groups like -OH, -CH₃, or incorporation into a heterocyclic ring (e.g., pyridine, pyrimidine) can modulate hydrogen bonding capacity, pKa, and metabolic stability. cresset-group.comresearchgate.net

The Ether Linkage : The ether oxygen is a key hydrogen bond acceptor. Replacing it with a thioether (-S-), sulfoxide (B87167) (-SO-), or an alkyl chain (-CH₂-) would significantly alter the polarity and geometry at this position, thereby impacting molecular recognition.

The Phenyl Rings : The aromatic rings can be substituted with various groups (e.g., halogens, methyl, methoxy) to alter their electronic properties and steric profile, which can fine-tune van der Waals and π-stacking interactions.

The theoretical impact of these modifications is typically assessed by re-docking the new analog into the target receptor to predict changes in binding affinity and interactions.

The table below provides examples of potential bioisosteric replacements in the this compound scaffold and their theoretical effects.

| Original Group | Potential Bioisostere | Rationale for Replacement | Predicted Impact on Molecular Recognition |

| Aniline (-NH₂) | Hydroxyl (-OH) | Modify H-bonding from donor to donor/acceptor; alter pKa. | Change in H-bond network; potential loss or gain of key interactions. |

| Aniline (-NH₂) | Part of a Pyridine ring | Remove metabolic liability of aniline; introduce new interaction vectors. cresset-group.com | Altered aromatic interactions and H-bonding potential. |

| Ether (-O-) | Thioether (-S-) | Increase lipophilicity; alter bond angle and length. | Weaker H-bond accepting capacity; modified fit in hydrophobic pocket. |

| Phenyl (-C₆H₅) | Pyridyl (-C₅H₄N) | Introduce a hydrogen bond acceptor (N atom) into the ring. | Potential for a new directed H-bond with the receptor, increasing specificity. |

Structure Activity Relationship Sar Investigations and Rational Molecular Design Involving 2 3 Phenylpropoxy Aniline Scaffolds

Systematic Structural Modifications of the Aniline (B41778) Moiety

The aniline ring of the 2-(3-phenylpropoxy)aniline scaffold is a critical component for molecular interaction and has been a primary focus for structural modification. Alterations to this moiety, including the introduction of substituents and replacement of the entire ring system, have profound effects on the compound's properties and biological activity.

Research has shown that the introduction of electron-withdrawing groups, such as fluorine or chlorine, onto the aniline ring can enhance binding to charged targets like ion channels. For instance, the synthesis of 2-Fluoro-4-(3-phenylpropoxy)aniline was achieved as part of an effort to develop potent enzyme inhibitors. jst.go.jp Computational studies on substituted anilines have further elucidated these effects, demonstrating that substituents alter the electron density distribution across the molecule. rsc.org This, in turn, influences the strength of intermolecular interactions, such as hydrogen bonds formed between the aniline's amino group and a biological target. rsc.org

Beyond simple substitution, the flexibility and nature of the core scaffold itself have been investigated. In some contexts, replacing the aniline core with a more rigid or electronically different system, such as a quinoline (B57606) ring, has resulted in higher potency. For example, a quinoline derivative incorporating a 3-phenylpropoxy group showed significant antiproliferative activity, suggesting the scaffold's structure is a key determinant of efficacy. These modifications highlight a recurring principle in the SAR of this class: the aniline moiety is not merely a structural anchor but an active participant in molecular recognition, whose properties can be fine-tuned through strategic chemical modification.

| Modification to Aniline Moiety | Observed Effect | Rationale / Finding | Reference(s) |

| Introduction of Fluorine | Improved enzyme inhibitory activity. | Electron-withdrawing groups can enhance binding to charged targets. | jst.go.jp |

| Replacement with Quinoline Scaffold | Increased anticancer potency. | The core structure's rigidity and electronic properties are critical for activity. | |

| General Substitution (Computational) | Alters electron density and hydrogen bonding capability. | Substituents modulate the interaction of the amino group with molecular targets. | rsc.org |

Variations in the Phenylpropoxy Chain and Terminal Phenyl Group

The phenylpropoxy group is a defining feature of the scaffold, contributing significantly to binding through hydrophobic and van der Waals interactions. Variations in the length of the alkoxy chain and substitutions on the terminal phenyl ring have been systematically explored to optimize these interactions.

Studies comparing the phenylpropoxy moiety to shorter chains, such as phenylethoxy or benzyloxy, have revealed the importance of linker length for biological activity. dovepress.com In the context of monoamine oxidase (MAO-B) inhibition, a benzyloxy substituent on a 2-acetylphenol core yielded more potent inhibition than either phenylethoxy or phenylpropoxy groups, suggesting an optimal distance and orientation for interacting with the enzyme's active site. dovepress.com Conversely, in other molecular frameworks, longer alkoxy chains have been shown to improve enzyme inhibitory activity. jst.go.jp

The terminal phenyl group itself is also a key site for modification. In the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, replacing the terminal phenyl group with larger ring systems like naphthalene (B1677914) or biphenyl (B1667301) led to a slight improvement in inhibitory potency. nih.gov Similarly, in the design of potent kinetic stabilizers for amyloidogenic immunoglobulin light chains, extending a related scaffold to form interactions with a distal aromatic pocket was a successful strategy. nih.gov The synthesis of quinazoline (B50416) derivatives with a 3-phenylpropoxy group also demonstrated that this moiety is crucial for activity, as its replacement led to a significant drop in inhibitory potency against EGFR-TK. nih.gov

| Chain/Terminal Group Variation | Scaffold Context | Impact on Activity | Reference(s) |

| Phenylpropoxy vs. Phenylethoxy/Benzyloxy | 2-Acetylphenol | Benzyloxy most suitable for MAO-B inhibition. | dovepress.com |

| 3-Chloropropoxy vs. 3-Phenylpropoxy | Aniline Derivatives | 3-chloropropoxy may enhance binding affinity. | |

| Phenylpropoxy vs. other Alkoxy/Aryloxy | Bis(arylsulfonamido)benzene | Naphthalene and biphenyl groups slightly improved potency. | nih.gov |

| 3-Phenylpropoxy | Quinazoline | Essential for high EGFR-TK inhibitory potency. | nih.gov |

Impact of Substituent Effects on Molecular Interactions

Electronic effects are well-documented. A computational study on aniline-water complexes revealed that substituents on the aniline ring directly modulate hydrogen bond strength. rsc.org Electron-withdrawing groups generally strengthen the hydrogen-donating capacity of the aniline N-H bond, while electron-donating groups weaken it. rsc.orgscience.gov This principle is critical, as it affects how the molecule "docks" with protein residues. For example, the introduction of an electronegative substituent can be crucial for activity in certain receptor systems. science.gov

Steric effects relate to the size and shape of the molecule. The bulky nature of the 3-phenylpropoxy group itself is often advantageous, as it can occupy hydrophobic pockets in a target protein, thereby enhancing binding affinity and, consequently, biological activity. However, this bulk can also negatively impact properties like solubility. The orientation of substituents is also paramount. Intramolecular π-π stacking interactions, for instance, can be controlled by the placement of fluorine atoms on a pendant phenyl ring, reinforcing a specific conformation that leads to enhanced photoluminescent efficiency in iridium complexes. science.gov This demonstrates how subtle substituent changes can enforce a bioactive conformation, a key principle in drug design.

Rational Design Principles for Modulating Molecular Recognition

The development of potent and selective molecules based on the this compound scaffold has increasingly relied on rational, structure-based design principles. nih.gov This approach moves beyond random screening to the deliberate modification of a lead compound to improve its interaction with a known binding site. pitt.edursc.org

A key strategy involves identifying and targeting specific pockets within a protein. In the development of kinetic stabilizers for immunoglobulin light chains, a coumarin (B35378) scaffold (related in principle by its aromatic and linker components) was extended with various substructures designed to form new interactions in a distal aromatic pocket. nih.gov Crystal structures revealed that the most potent compounds formed a key π-π stacking interaction with a conserved tyrosine residue, an interaction not utilized by the initial screening hits. nih.gov This highlights the power of using structural data to guide the design of next-generation compounds that exploit previously unoccupied binding regions.

Computational methods are integral to this process. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, allows for the virtual screening of compound libraries to identify novel scaffolds that fit the model. nih.gov This was used to identify compounds that could modulate the function of the bacterial response regulator PhoP. nih.gov Such computational drug design strategies, combined with SAR data, allow researchers to build models that predict the activity of new derivatives, streamlining the optimization process and increasing the likelihood of success. pitt.edu

Correlation of Structural Features with Theoretical Binding Affinities

A central goal of SAR studies is to establish a clear correlation between a molecule's structural features and its binding affinity for a target. Modern drug discovery increasingly uses theoretical calculations and computational modeling to predict these affinities, guiding the synthesis of the most promising candidates. rsc.org

Molecular docking simulations are used to predict the binding mode and estimate the binding energy of a ligand within a protein's active site. For instance, SAR-guided molecular docking was used to rationalize the binding modes for derivatives of 2-pralidoxime (2-PAM), providing insights into why certain positions on the molecule were more tolerant of modification. pitt.edu In another study, the binding affinities (dissociation constants, Kd) and maximal number of binding sites (Bmax) for a series of radioiodinated quinazoline derivatives were experimentally determined through Scatchard plot analysis of saturation binding data. nih.gov The derivative featuring a 3-phenylpropoxy group (compound 6e) was synthesized, although it showed low inhibitory potency in this specific series, demonstrating that the contribution of a single fragment is highly context-dependent. nih.gov

Furthermore, machine learning approaches, such as the generation of Bayesian models, can correlate 2D chemical structural features with biological activity and toxicity across large datasets. acs.orgunimore.it By training these models on a library of compounds with known activities, researchers can build predictive tools. These models can then identify the key structural features responsible for the desired biological effect, guiding the design of new compounds with improved potency and a better safety profile. unimore.it The correlation between calculated parameters (like hydrogen bond distances and electron densities) and experimental values (like pKa and binding energies) provides a powerful validation of these theoretical models. rsc.org

| Compound/Series | Structural Feature(s) Correlated | Predicted/Observed Outcome | Methodology | Reference(s) |

| Substituted Anilines | Substituent electronic properties (Hammett parameters) | Linear correlation with H-bond energy and pKa. | Computational (B3LYP/6-311++G(d,p)) | rsc.org |

| Coumarin-based Stabilizers | Extension into a distal pocket | 42-fold increase in potency (EC50) due to new π-π stacking. | X-ray Crystallography | nih.gov |

| Quinazoline Derivatives | C6-side chain (e.g., 3-phenylpropoxy) | Low EGFR-TK inhibition for the phenylpropoxy analog in this series. | In vitro enzyme inhibition assay (IC50) | nih.gov |

| Antitrypanosomatidic Agents | 2D chemical features | Identification of structural motifs linked to activity and toxicity. | Bayesian Machine Learning Models | acs.orgunimore.it |

Supramolecular Chemistry and Intermolecular Interactions of 2 3 Phenylpropoxy Aniline Analogues

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a highly directional interaction between a hydrogen atom covalently bonded to an electronegative atom (a donor) and another nearby electronegative atom (an acceptor). wikipedia.org In aniline (B41778) derivatives, the amine group (-NH₂) serves as an excellent hydrogen bond donor.

Research on N-(2-phenylethyl)nitroaniline derivatives, which are structural analogues of 2-(3-phenylpropoxy)aniline, provides clear examples of these interactions in the crystalline state. In 2,4-Dinitro-N-(2-phenylethyl)aniline, the amine group forms an intramolecular N—H⋯O hydrogen bond with the adjacent nitro group. nih.gov Furthermore, molecules are linked into dimers via intermolecular N—H⋯O hydrogen bonds, where a single amine hydrogen atom participates in a three-center interaction with two different nitro oxygen atoms. nih.gov

The significance of the molecular structure on the resulting hydrogen-bond network is evident when comparing different analogues. nih.gov For instance, replacing the 2-nitro group with a cyano group in 2-Cyano-4-nitro-N-(2-phenylethyl)aniline removes the possibility of the intramolecular hydrogen bond. Instead, these molecules form dimers across centers of inversion through intermolecular N—H⋯N hydrogen bonds between the amine group and the cyano group of a neighboring molecule. nih.gov

In studies of perhalogenated anilines, such as 2,3,5,6-tetrafluoro-4-bromoaniline (btfa) and 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276) (itfa), the amine group's ability to form N–H···N hydrogen bonds with nitrogen-containing acceptor molecules has been shown to work in concert with other non-covalent forces like halogen bonding to build complex supramolecular structures. nih.gov These interactions can lead to the formation of one-dimensional chains and two-dimensional sheet networks. nih.govwm.edu

| Compound | Interaction Type | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(D-H···A) (°) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dinitro-N-(2-phenylethyl)aniline | Intramolecular | N-H···O | 2.20 | 2.639 | 108 | nih.gov |

| 2,4-Dinitro-N-(2-phenylethyl)aniline | Intermolecular | N-H···O | 2.53 | 3.321 | 151 | nih.gov |

| 2-Cyano-4-nitro-N-(2-phenylethyl)aniline | Intermolecular | N-H···N | 2.33 | 3.193 | 172 | nih.gov |

π-π Stacking Interactions in Aromatic Systems

π-π stacking is a non-covalent interaction between aromatic rings. It is fundamental to the structure of DNA and proteins and plays a significant role in molecular recognition and self-assembly. mdpi.com These interactions arise from a combination of electrostatic, dispersion, and orbital interactions between the π-systems of aromatic molecules. nih.govrsc.org

In analogues of this compound, the presence of two aromatic rings (one from the aniline core and one from the phenylpropoxy side chain) provides ample opportunity for π-π stacking. Crystal structure analysis of some N-(2-phenylethyl)aniline derivatives reveals that the molecules can arrange into columns where the aniline rings are mostly parallel, separated by distances of approximately 3.7 Å, indicative of π-π stacking. nih.gov The geometry and energy of these interactions are sensitive to the electronic nature of the aromatic rings; electron-rich π-systems can favorably interact with electron-poor ones. nih.gov For example, mixing the electron-poor liquid hexafluorobenzene (B1203771) with the electron-rich liquid mesitylene (B46885) results in the formation of a crystalline solid composed of alternating π-π stacked pillars of the two compounds. nih.gov The complexation energy for this interaction was calculated to be -9.1 kcal/mol, which is on the order of a strong hydrogen bond. nih.gov

The role of electrostatics in these interactions has been highlighted in biological systems, where the stacking of tyrosine and adenine (B156593) rings contributes approximately 2 kcal/mol to binding energy. nih.gov In the context of aniline analogues, surfactants featuring anilinium headgroups have been synthesized to improve the dispersion of graphene nanoplatelets in rubber matrices. researchgate.net This application relies on the favorable π-π stacking interactions between the aromatic anilinium headgroup of the surfactant and the π-system of the graphene surface. researchgate.netstfc.ac.uk

| Interacting Systems | Interaction Energy / Characteristic | Key Feature | Reference |

|---|---|---|---|

| Hexafluorobenzene & Mesitylene | -9.1 kcal/mol (calculated) | Interaction between π-acidic and π-basic rings leads to co-crystallization. | nih.gov |

| Tyr42 & Adenine (in APH(3')-IIIa) | ~2 kcal/mol (experimental) | Electrostatics play a key role in the attraction between the aromatic systems. | nih.gov |

| Anilinium Surfactant & Graphene | Qualitatively strong interaction | Enables dispersion of graphene in a polymer matrix. | researchgate.netstfc.ac.uk |

| N-(2-phenylethyl)nitroaniline analogue | ~3.7 Å separation distance | Parallel arrangement of aniline rings in crystal packing. | nih.gov |

Halogen Bonding and Other Non-Covalent Interactions

A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. wikipedia.orgnih.gov This interaction, denoted R–X···B, is highly directional, with the R-X-B angle approaching 180°. nih.gov The strength of the bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. wikipedia.org

Aniline derivatives featuring halogen substituents are prime candidates for participating in halogen bonding. Studies on perhalogenated anilines, specifically 2,3,5,6-tetrafluoro-4-bromoaniline (btfa) and 2,3,5,6-tetrafluoro-4-iodoaniline (itfa), demonstrate their capacity to act as bifunctional donors, providing sites for both hydrogen and halogen bonds. nih.gov

In co-crystals formed between these halogenated anilines and various ditopic nitrogen-containing acceptors (like 4,4′-bipyridine), both N–H···N hydrogen bonds and I···N or Br···N halogen bonds are formed. nih.gov These interactions work cooperatively to direct the assembly of the molecules into well-defined supramolecular chains. The distances of these halogen bonds are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.govmdpi.com

| Acceptor Molecule | Interaction Type | D···A | d(D···A) (Å) | ∠(C-D···A) (°) | Reference |

|---|---|---|---|---|---|

| 4,4′-bipyridine (bpy) | Halogen Bond | I···N | 2.891 | 178.1 | nih.gov |

| 4,4′-bipyridine (bpy) | Hydrogen Bond | N-H···N | 3.111 | 161.0 | nih.gov |

| 1,2-bis(4-pyridyl)ethane (bpean) | Halogen Bond | I···N | 2.846 | 177.3 | nih.gov |

| 1,2-bis(4-pyridyl)ethane (bpean) | Hydrogen Bond | N-H···N | 3.061 | 168.0 | nih.gov |

Note: 'itfa' is 2,3,5,6-tetrafluoro-4-iodoaniline. Data adapted from a study on its co-crystals. nih.gov

Self-Assembly and Aggregation Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. wikipedia.org For aniline analogues, the interplay between hydrogen bonding and π-π stacking is a powerful driver of aggregation and self-assembly. researchgate.netnih.gov The formation of small molecule aggregates can be driven by the need to minimize unfavorable interactions with a solvent (hydrophobic effects) and maximize favorable intermolecular forces. nih.govnih.gov

A compelling example is found in anilinium-based surfactants designed as analogues of this compound. The compound TC3Ph3-AN, which combines a triple-chain phenylpropoxy hydrophobic tail with an anilinium headgroup, was developed to disperse graphene nanoplatelets. researchgate.net The self-assembly of these surfactant molecules is crucial to their function. The aromatic anilinium headgroup interacts with the graphene surface via π-π stacking, while the hydrophobic tails likely aggregate, creating a stable dispersion in an aqueous latex matrix. researchgate.netstfc.ac.uk

Studies on other small molecules show that both π-π stacking and hydrogen bonding are often required for the self-assembly of hydrophobic compounds into nanoaggregates. nih.gov The aggregation behavior of single amino acids, for instance, has been shown to be driven by a combination of hydrogen bonding and hydrophobic interactions, leading to the formation of well-defined structures. nih.gov This principle is broadly applicable to other functionalized organic molecules, including aniline derivatives, where directional hydrogen bonds and associative π-π stacking can lead to the formation of ordered aggregates, influencing the material's bulk properties. researchgate.netpku.edu.cn

Influence of Supramolecular Forces on Chemical Reactivity and Stability

Supramolecular forces can profoundly influence chemical reactivity and stability by altering the environment in which a reaction occurs. beilstein-journals.org Non-covalent interactions are key to how enzymes achieve remarkable rate accelerations and selectivity, and these principles are increasingly applied in synthetic systems. beilstein-journals.org

The formation of ordered assemblies through hydrogen bonding and π-π stacking, as seen in crystalline aniline analogues, can enhance molecular stability by restricting motion and protecting reactive functional groups. The influence of these forces on reactivity can manifest in several ways:

Proximity and Concentration Effects: By bringing reactants together within a self-assembled structure, the effective local concentration is increased, which can accelerate reaction rates. beilstein-journals.org

Transition State Stabilization: The specific geometry of a supramolecular assembly can selectively bind and stabilize the transition state of a reaction more than the ground state, thereby lowering the activation energy. beilstein-journals.org Hydrogen and halogen bonding are particularly effective in this role. beilstein-journals.org

Conformational Control: Encapsulation or binding within a supramolecular structure can lock a molecule into a specific conformation, leading to highly regioselective or stereoselective reactions that would not occur in solution. beilstein-journals.org

Altering Intrinsic Properties: Weak supramolecular interactions can subtly alter the electronic properties of a molecule, which can in turn control its chemical reactivity. For example, playing with very weak van der Waals forces in a fullerene crystal was shown to control the selectivity of a subsequent hydrogenation reaction. rsc.org

For analogues of this compound, the hydrogen-bonding networks and π-stacked arrays observed in their solid states can be expected to influence their stability and the reactivity of the amine and aromatic moieties. The formation of these non-covalent bonds can stabilize the molecule against degradation and may direct the outcome of reactions such as oxidation or electrophilic substitution by controlling the accessibility and electronic nature of potential reaction sites.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| btfa | 2,3,5,6-tetrafluoro-4-bromoaniline |

| itfa | 2,3,5,6-tetrafluoro-4-iodoaniline |

| - | 2,4-Dinitro-N-(2-phenylethyl)aniline |

| - | 2-Cyano-4-nitro-N-(2-phenylethyl)aniline |

| TC3Ph3-AN | Anilinium 1,5-dioxo-1,5-bis(3-phenylpropoxy)-3-((3-phenylpropoxy)carbonyl)pentane-2-sulfonate |

| - | Hexafluorobenzene |

| Mesitylene | 1,3,5-trimethylbenzene |

| bpy | 4,4′-bipyridine |

| bpean | 1,2-bis(4-pyridyl)ethane |

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is poised to revolutionize the design and discovery of new molecules. For 2-(3-Phenylpropoxy)aniline, these computational tools offer the potential to rapidly screen virtual libraries of derivatives for desired properties, predict their biological activities, and optimize synthetic pathways.

Predictive Modeling of Physicochemical and Biological Properties:

Machine learning algorithms can be trained on existing datasets of aniline (B41778) derivatives to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.netbenthamdirect.com These models can then predict various attributes of novel this compound derivatives, such as solubility, toxicity, and potential therapeutic effects. For instance, AI could be employed to design derivatives with enhanced activity against specific biological targets, such as those involved in heart failure. benthamdirect.comnih.gov

De Novo Drug Design:

Generative AI models can design entirely new molecules based on a set of desired parameters. By inputting the core structure of this compound and specifying target properties, these algorithms can propose novel derivatives with high potential for biological activity. This approach accelerates the discovery of lead compounds for drug development.

Interactive Data Table: AI/ML in Chemical Design

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Rapidly screen virtual libraries for desirable traits like solubility and bioactivity. |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design new this compound derivatives with optimized properties. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify efficient and novel synthetic routes to target derivatives. |

Development of Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems is crucial for the efficient and selective synthesis and functionalization of this compound. Research is focusing on creating catalysts that can operate under milder conditions, offer higher yields, and enable novel chemical transformations.

Advanced Catalysts for Synthesis and Functionalization:

The synthesis of aniline and its derivatives often relies on catalytic reduction of nitrobenzenes. researchgate.netacs.org Future research could focus on developing more sustainable and efficient catalysts for this transformation, such as those based on earth-abundant metals or novel structured catalysts that enhance mass transfer. mdpi.com Furthermore, the development of catalysts for selective C-H functionalization would allow for the direct modification of the aromatic rings in this compound, providing access to a wide range of new derivatives. uva.nlnih.gov For instance, palladium-based catalysts with specialized ligands have shown promise in the para-selective olefination and alkynylation of aniline derivatives. uva.nlnih.gov

Catalytic Transformations of the Aniline Moiety:

The amino group of this compound is a key site for chemical modifications. Novel catalytic systems are being explored for reactions such as N-alkylation, acylation, and condensation. researchgate.net Dual catalytic systems, which employ a combination of catalysts to promote different reaction steps, are also a promising area of research for complex transformations like the synthesis of phenothiazines from aniline derivatives. rsc.org Additionally, the selective oxidation of the aniline group to form azoxybenzenes or nitrobenzenes can be controlled by the choice of catalyst and reaction conditions. acs.org

Photocatalysis:

The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Photocatalytic systems, such as those using carbon dots or cobalt complexes, could be developed for the polymerization or hydroaminocarbonylation of aniline derivatives, respectively. rsc.orgacs.org

Exploration of this compound as a Ligand in Coordination Chemistry

The presence of both a nitrogen atom in the amino group and oxygen atoms in the propoxy chain makes this compound a potentially versatile ligand in coordination chemistry. libretexts.org The study of its coordination behavior with various metal ions could lead to the development of new catalysts, functional materials, and therapeutic agents.

Coordination Complexes with Transition Metals:

Aniline and its derivatives are known to form stable complexes with a variety of transition metals, including manganese, cobalt, nickel, copper, and zinc. tandfonline.comresearchgate.netrsc.org The resulting complexes can exhibit interesting magnetic and spectroscopic properties. researchgate.net By analogy, this compound is expected to coordinate to metal centers, and the specific nature of the phenylpropoxy substituent could influence the structure and reactivity of the resulting complexes. The coordination can occur through the nitrogen of the amino group, and potentially through the oxygen of the ether linkage, making it a bidentate ligand. libretexts.org

Lanthanide Complexes for Luminescence Applications:

Substituted phenanthroline ligands have been shown to be effective in sensitizing the luminescence of lanthanide ions. nih.gov The aromatic rings and the potential for chelation in this compound suggest that it could also serve as a ligand for lanthanide complexes with interesting photophysical properties.

Data Table: Potential Coordination Chemistry of this compound

| Metal Ion | Potential Coordination Mode | Potential Application |

| Transition Metals (e.g., Pd, Cu, Ni) | N-coordination, potential N,O-chelation | Catalysis, new materials with specific magnetic or electronic properties. |

| Lanthanide Ions (e.g., Eu, Tb) | Sensitizing ligand for f-f transitions | Luminescent materials for bioimaging, sensors, and lighting. |

| Main Group Metals | Formation of metal anilides | Reagents in organic synthesis. researchgate.net |

Advanced Analytical Methodologies for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, ensuring product quality, and improving safety. Advanced analytical techniques are being increasingly applied to the synthesis of complex organic molecules like this compound. mt.com

Spectroscopic and Chromatographic Techniques:

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide real-time information on the concentration of reactants, intermediates, and products. mt.comacs.orgijpsjournal.com For instance, in situ monitoring of etherification reactions, a key step in the synthesis of this compound, can be achieved using NMR or gas chromatography (GC). mdpi.comacs.orgresearchgate.net

Process Analytical Technology (PAT):

The integration of these real-time analytical methods into a Process Analytical Technology (PAT) framework allows for a deeper understanding and control of the chemical process. mt.com This approach is particularly valuable for ensuring the quality and consistency of pharmaceutical intermediates.

Novel and Accessible Monitoring Methods:

Research is also focused on developing more accessible and cost-effective methods for reaction monitoring. For example, a method combining thin-layer chromatography with multivariate image analysis (MIA-TLC) has been developed for the quantitative monitoring of organic reactions. researchgate.netrsc.org Such techniques could be adapted for monitoring the synthesis of this compound in various laboratory settings.

Computational Approaches to Predictive Chemical Synthesis

Computational chemistry is becoming an indispensable tool for predicting the outcome of chemical reactions and for designing more efficient synthetic routes.

Reaction Mechanism and Kinetics Prediction:

Density functional theory (DFT) and other computational methods can be used to elucidate the reaction mechanisms and predict the kinetics of the synthesis of this compound. nrel.gov This understanding can help in selecting the optimal catalyst and reaction conditions to maximize the yield and selectivity of the desired product.

Predictive Synthesis and Retrosynthesis:

Software tools are being developed that can predict the products of a given set of reactants and reagents. Furthermore, computational retrosynthesis tools can suggest synthetic pathways to a target molecule, like a specific derivative of this compound. These tools can help chemists to design more efficient and innovative synthetic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.